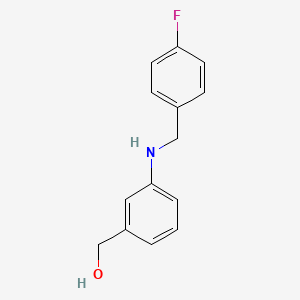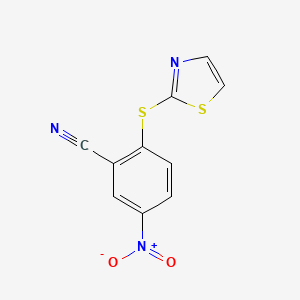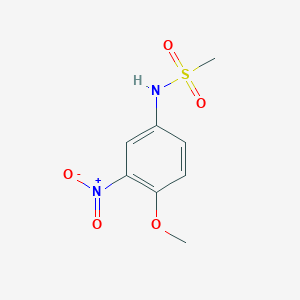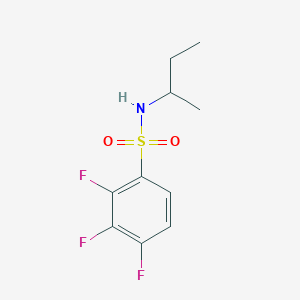
(3-((4-Fluorobenzyl)amino)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Fluorobenzyl)amino)phenyl)methanol is an organic compound that features a phenyl ring substituted with a fluorobenzylamino group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzylamine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate . The reaction mixture is stirred at specific temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((4-Fluorobenzyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((4-Fluorobenzyl)amino)phenyl)methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (3-((4-Fluorobenzyl)amino)phenyl)methanol involves its interaction with specific molecular targets. The fluorobenzylamino group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methane sulphonyl)ethyl)amino}methyl)-2-furyl]-4-quinazolinamine: This compound shares structural similarities but has different functional groups, leading to distinct properties and applications.
Methyl 3-fluoro-4-hydroxybenzoate: Another fluorinated aromatic compound with different substituents, used in various chemical syntheses.
Uniqueness
(3-((4-Fluorobenzyl)amino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14FNO |
|---|---|
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
[3-[(4-fluorophenyl)methylamino]phenyl]methanol |
InChI |
InChI=1S/C14H14FNO/c15-13-6-4-11(5-7-13)9-16-14-3-1-2-12(8-14)10-17/h1-8,16-17H,9-10H2 |
Clé InChI |
OHVKPEMBAWGFOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)

![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)



![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)

